Aqueous Solubility Advantage
The target compound exhibits a predicted aqueous solubility of 46.7 µg/mL (ALOGPS 3.0 consensus model), which is higher than the predicted solubility of its direct N-methylpiperazine comparator, estimated at approximately 30–35 µg/mL under the same computational conditions [1][2]. The increased solubility is attributed to the two additional hydrogen-bond acceptors (carbonyl oxygens) on the dioxopiperazine ring, which enhance water interaction without substantially increasing lipophilicity (predicted logP 0.6 vs. 0.9 for the methylpiperazine analog).
| Evidence Dimension | Predicted aqueous solubility (ALOGPS 3.0 consensus model, µg/mL) |
|---|---|
| Target Compound Data | 46.7 µg/mL |
| Comparator Or Baseline | N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide (ChemSpider 668470, MW 297.37): ~30–35 µg/mL |
| Quantified Difference | ~35–55% higher predicted solubility for target compound |
| Conditions | Computational prediction; experimental confirmation pending |
Why This Matters
Higher predicted aqueous solubility can reduce the need for co-solvents in in vitro assays and facilitate more uniform dosing in cell-based studies, making the target compound a preferred choice when solubility-limited assay interference is a concern.
- [1] ALOGPS 3.0 – Virtual Computational Chemistry Laboratory (VCCLAB). Solubility prediction for N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide (CAS 175201-44-2). Model: consensus Esol, ALOGpS, mlr. View Source
- [2] ALOGPS 3.0 – Virtual Computational Chemistry Laboratory (VCCLAB). Solubility prediction for N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide (ChemSpider 668470). Model: consensus Esol, ALOGpS, mlr. View Source
